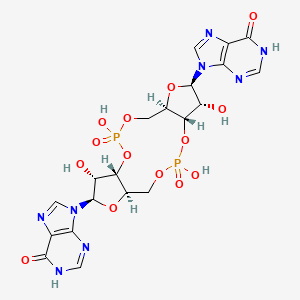
C-di-IMP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. 该化合物在各种生物过程中起着重要作用,特别是在免疫反应调节中。
准备方法
合成路线和反应条件
环状二鸟苷酸 (钠盐) 的合成涉及肌苷单磷酸的环化。该过程通常包括以下步骤:
肌苷单磷酸的活化: 使用偶联试剂(如碳二亚胺)活化肌苷单磷酸。
环化: 活化的肌苷单磷酸发生分子内环化,形成环状二鸟苷酸。
纯化: 使用色谱技术纯化产物,以达到高纯度。
工业生产方法
环状二鸟苷酸 (钠盐) 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程针对产率和纯度进行了优化,通常涉及自动化合成和纯化系统以确保一致性和效率。
化学反应分析
反应类型
环状二鸟苷酸 (钠盐) 可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以将环状二鸟苷酸转化为还原形式,尽管这些情况不太常见。
取代: 亲核取代反应可能发生,尤其是在磷酸基团上。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 胺类或硫醇类等亲核试剂可以参与取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生肌苷衍生物,而取代反应可以将各种官能团引入分子中。
科学研究应用
环状二鸟苷酸 (钠盐) 在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究核苷酸环化和相关的化学过程。
生物学: 在生物学研究中,环状二鸟苷酸被用来研究信号转导通路和免疫反应。
医学: 该化合物具有潜在的治疗应用,特别是作为疫苗开发中的佐剂,因为它能够增强免疫反应.
工业: 在生物技术行业中,环状二鸟苷酸被用于诊断试剂的开发以及作为药物发现中的研究工具。
作用机制
环状二鸟苷酸 (钠盐) 主要通过与免疫细胞相互作用发挥其作用。 它增强树突状细胞和巨噬细胞的活化,导致表面标记(如 MHC I 类和 II 类、CD80、CD86、CD40 和 CD54)表达增加 . 这种活化促进了强大的免疫反应,包括体液免疫和细胞免疫。
相似化合物的比较
类似化合物
环状二GMP: 另一种参与生物膜形成和细菌运动调节的细菌第二信使。
环状二AMP: 在细菌细胞壁稳态和渗透压应激反应中发挥作用。
独特性
环状二鸟苷酸 (钠盐) 在作为佐剂的能力方面是独一无二的,它在与抗原共同施用时增强免疫反应。 与主要在细菌环境中研究的环状二GMP 和环状二AMP 不同,环状二鸟苷酸在免疫学和疫苗开发中具有更广泛的应用 .
生物活性
Cyclic di-IMP (c-di-IMP) is a second messenger molecule that plays a crucial role in bacterial signaling and host interactions. It is part of a broader family of cyclic dinucleotides, which includes c-di-GMP and c-di-AMP, and is synthesized from two molecules of IMP (inosine monophosphate). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on bacterial physiology, and implications for host-pathogen interactions.
This compound operates primarily through its interaction with specific receptors in bacterial cells and host immune systems. It is recognized by various proteins that mediate signaling pathways related to immune responses and bacterial adaptation to environmental stresses.
-
Signal Transduction : this compound is involved in regulating gene expression in response to environmental cues. It influences pathways that control:
- Cell wall stability
- Biofilm formation
- Stress responses
- Pathogen virulence
-
Host Immune Modulation : this compound can activate innate immune responses in host organisms. Its recognition by pattern recognition receptors (PRRs) leads to:
- Activation of the STING pathway, promoting type I interferon responses
- Induction of pro-inflammatory cytokines
- Enhancement of autophagy processes in host cells
Biological Activities
The biological activities of this compound have been extensively studied, revealing its multifaceted roles in both bacterial physiology and host immune responses.
Table 1: Biological Activities of this compound
| Activity | Description |
|---|---|
| Bacterial Growth Regulation | Modulates growth rates and metabolic pathways in response to environmental changes. |
| Biofilm Formation | Enhances the ability of bacteria to form biofilms, providing protection against environmental stressors. |
| Immune Activation | Stimulates innate immune responses through PRR engagement, leading to increased cytokine production. |
| Pathogen Virulence | Influences the expression of virulence factors, enhancing pathogenicity in certain bacteria. |
Case Studies and Research Findings
Recent studies have provided insights into the biological roles of this compound through various experimental approaches:
- This compound and Biofilm Formation : Research has demonstrated that this compound significantly enhances biofilm formation in Pseudomonas aeruginosa. In experiments comparing wild-type strains with mutants deficient in this compound signaling, it was observed that biofilm biomass was substantially reduced in mutants, indicating the importance of this molecule in biofilm architecture (Frontiers in Microbiology, 2022) .
- Immune Response Activation : A study highlighted how this compound activates the STING pathway in macrophages, leading to an increase in type I interferon production. This activation was shown to be crucial for controlling infections caused by intracellular pathogens (Nature Communications, 2024) .
- Regulation of Virulence Factors : In Streptococcus pneumoniae, this compound was found to upregulate genes associated with virulence during infection models. Mutants lacking this compound showed decreased virulence in animal models, underscoring its role as a critical regulator of pathogenicity (Nature Reviews Microbiology, 2024) .
属性
分子式 |
C20H22N8O14P2 |
|---|---|
分子量 |
660.4 g/mol |
IUPAC 名称 |
9-[(1S,6R,8R,9R,10S,15R,17R,18R)-3,9,12,18-tetrahydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI 键 |
VFTRASQVWRBMKD-XPWFQUROSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















